Sulfo-Cyanine3 dUTP is derived from the sulfo-Cyanine3 dye, which emits light in the yellow range and is commonly used in DNA microarray experiments. The compound falls under the classification of modified deoxynucleoside triphosphates, which are essential for nucleic acid synthesis and labeling. Its unique properties stem from the incorporation of sulfonate groups that enhance solubility in aqueous environments, making it suitable for biological applications.
The synthesis of Sulfo-Cyanine3 dUTP involves several chemical reactions to attach the sulfo-Cyanine3 fluorophore to the deoxynucleoside triphosphate backbone. The process typically includes:
The entire synthesis process is critical for maintaining the integrity and performance of the fluorescent label in biological assays.
Sulfo-Cyanine3 dUTP has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1247.84 g/mol.
The structural integrity is crucial for its function in enzymatic reactions, where it must be effectively recognized by DNA polymerases.
Sulfo-Cyanine3 dUTP participates in several key reactions within molecular biology:
These reactions highlight its utility in amplifying signals for subsequent detection methods.
The mechanism of action for Sulfo-Cyanine3 dUTP revolves around its incorporation into nucleic acid strands during enzymatic synthesis:
This mechanism underpins its application in various assays where sensitive detection is paramount.
Sulfo-Cyanine3 dUTP exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a fluorescent label in biological assays .
Sulfo-Cyanine3 dUTP is widely utilized across various scientific fields:
Cyanine dyes emerged as foundational tools for nucleic acid visualization in the late 20th century, with Cy3 (indocarbocyanine) becoming a standard fluorophore due to its excitation/emission profile (~550/570 nm) compatibility with common optical filters and instruments. Early Cy3-labeled nucleotides, such as Cyanine 3-dUTP, enabled direct enzymatic incorporation into DNA via polymerases (e.g., E. coli DNA polymerase, Klenow fragment, Taq polymerase) and reverse transcriptases. This allowed fluorescent probe generation through nick translation, cDNA labeling, and 3’-end tailing techniques [5] [9]. However, conventional Cy3-dUTP faced significant limitations:
The structural refinement from Cy3 to Sulfo-Cyanine3 dUTP involved strategic modifications to the classic cyanine scaffold:
Table 1: Structural and Spectral Comparison of Cy3-dUTP vs. Sulfo-Cyanine3 dUTP
Property | Cyanine3-dUTP | Sulfo-Cyanine3 dUTP |
---|---|---|
Molecular Formula | Not Provided | C₄₇H₆₂N₆Li₄O₂₂P₃S₂ [1] |
Molecular Weight | Not Provided | 1247.84 g/mol [1] |
Water Solubility | Low (requires cosolvents) | High (stable in aqueous buffer) |
Absorption Max (nm) | ~550 | 548 [1] [8] |
Emission Max (nm) | ~570 | 563 [1] [8] |
Extinction Coefficient | ~150,000 L·mol⁻¹·cm⁻¹ | 162,000 L·mol⁻¹·cm⁻¹ [1] |
This sulfonation strategy reduced dye-dye and dye-biomolecule hydrophobic interactions, minimizing self-quenching and maintaining fluorescence quantum yields (~0.1) even in dense biological matrices [3] [6].
Sulfo-Cyanine3 dUTP delivers multifaceted improvements that address core limitations of earlier fluorescent nucleotides:
Table 2: Functional Advantages of Sulfo-Cyanine3 dUTP in Applications
Application | Advantage | Technical Impact |
---|---|---|
DNA Microarrays | Reduced aggregation in high-density spotting | Linear fluorescence response, improved quantitation [1] |
Single-Molecule Imaging | Enhanced brightness and photostability | Extended observation periods without signal decay [6] |
Multiplexed Assays | Minimal spectral crosstalk with green (e.g., FITC) and far-red (e.g., Cy5) dyes | Accurate multicolor detection [9] |
Enzymatic Labeling | Efficient incorporation comparable to native dTTP | High probe yield in nick translation, cDNA synthesis, and 3’-end labeling [5] |
These properties collectively enhance signal-to-noise ratios in critical techniques like single-molecule Förster resonance energy transfer (FRET), where dye environmental sensitivity and aggregation historically compromised data quality. Additionally, the dye’s insensitivity to local DNA sequence context ensures uniform labeling efficiency—a limitation observed in early-generation cyanine nucleotides [7] [9].
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